molecular formula C17H32N2O3 B6156833 tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate CAS No. 2228683-91-6

tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate

Cat. No.: B6156833
CAS No.: 2228683-91-6
M. Wt: 312.4 g/mol
InChI Key: RZLSJAJJDFKGMZ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
tert-Butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate (molecular formula: C₁₃H₂₂N₄O₂, molecular weight: 266.35 g/mol ) is a bicyclic piperidine derivative featuring:

  • A tert-butoxycarbonyl (Boc) group at the 1-position of one piperidine ring, serving as a protective group for amines.
  • A 2-(piperidin-3-yloxy)ethyl substituent at the 3-position of the same piperidine, introducing a secondary amine and ether linkage.

Such compounds are typically intermediates in medicinal chemistry for kinase inhibitors or allosteric modulators .

Properties

CAS No.

2228683-91-6

Molecular Formula

C17H32N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 3-(2-piperidin-3-yloxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-10-5-6-14(13-19)8-11-21-15-7-4-9-18-12-15/h14-15,18H,4-13H2,1-3H3

InChI Key

RZLSJAJJDFKGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCOC2CCCNC2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of piperidine, which can be further utilized in different chemical processes.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate has garnered attention for its potential therapeutic applications. Preliminary studies suggest that it exhibits:

  • Anti-inflammatory properties : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer activity : Initial findings indicate potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Enzyme Inhibition and Receptor Modulation

Research has focused on the compound's ability to interact with specific biological targets:

  • It may act as an antagonist or inhibitor , influencing cellular signaling pathways.
  • Studies are ongoing to characterize its binding affinity to various receptors and enzymes, which could lead to new therapeutic strategies.

Pharmacological Studies

The compound's unique structural characteristics allow it to interact with specific biological targets, making it a candidate for:

  • Drug development : Its specificity may enhance therapeutic efficacy while reducing off-target effects.
  • Interaction studies : These studies aim to quantify and qualify the interactions between the compound and biological targets.

Mechanism of Action

The exact mechanism by which tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological responses. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Structural Modifications and Functional Impact

Substituent Effects on Lipophilicity The linear alkyl chain in tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate increases lipophilicity (clogP ~4.5), favoring membrane permeability . In contrast, the target compound’s ethoxy-piperidine linker introduces polar ether and amine groups, reducing clogP (~2.0) and enhancing solubility .

Bioactivity and Target Selectivity Kinase inhibitors like (3S,4R)-tert-butyl derivatives incorporate fluorophenyl and heteroaromatic groups for selective binding to GPCR kinases, achieving IC₅₀ values <100 nM . The target compound’s simpler structure may lack such specificity but could serve as a scaffold for further functionalization. Compounds with imidazo[1,2-b]pyridazine moieties (e.g., from ) show nanomolar potency against kinase targets, attributed to π-π stacking interactions absent in the target molecule .

Biological Activity

Introduction

Tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name: this compound
  • Molecular Formula: C12_{12}H24_{24}N2_2O2_2
  • Molecular Weight: 228.33 g/mol
  • CAS Number: 215305-98-9

The biological activity of this compound is primarily linked to its interaction with viral replication processes and potential anticancer properties.

Antiviral Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiviral activity. For instance, piperidine-based derivatives have been identified as potent inhibitors of influenza virus, with some compounds achieving EC50_{50} values as low as 0.05 μM. The presence of a bulky tert-butyl carbamate group appears to enhance binding affinity to viral targets, thus improving antiviral efficacy .

Anticancer Potential

Piperidine derivatives have also shown promise in cancer therapy. Research indicates that certain piperidine compounds can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects superior to established chemotherapeutics like bleomycin. The mechanism involves enhanced interaction with protein binding sites due to the three-dimensional structure of these compounds .

Case Studies

  • Influenza Virus Inhibition
    • Study: A series of piperidine derivatives were tested for their ability to inhibit influenza virus replication.
    • Results: The optimized compound showed an EC50_{50} value of 0.05 μM and a selectivity index (SI) exceeding 160,000, indicating high potency and low cytotoxicity across multiple cell lines .
  • Cancer Cell Cytotoxicity
    • Study: Evaluation of piperidine-based compounds in FaDu hypopharyngeal tumor cells.
    • Results: Compounds demonstrated significant cytotoxicity and induced apoptosis at concentrations lower than those required for non-specific cytotoxic effects .

Comparative Efficacy Table

Compound NameTarget VirusEC50_{50} (µM)SI (Selectivity Index)Cell Line Tested
Compound 11eInfluenza0.05>160,000MDCK, HEK293, HeLa
Compound 26aEbola0.9310Vero E6
Compound 25aEbola0.6420Vero E6

Q & A

Basic: What are the key synthetic strategies for preparing tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions .
  • Step 2: Coupling of the piperidine-3-yloxy fragment via nucleophilic substitution or Mitsunobu reactions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to introduce the ethyl linker .
  • Step 3: Deprotection and purification via column chromatography or recrystallization to isolate the final product .
    Key Monitoring: Reaction progress is tracked using thin-layer chromatography (TLC) , and purity is confirmed via HPLC (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine protons (δ ~3.0–4.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ expected for C₁₈H₃₂N₂O₃) .
  • Infrared (IR) Spectroscopy: Detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) from the Boc group .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for synthesis .
  • Toxicity Data: Similar tert-butyl piperidine derivatives show acute toxicity (Category 4 for oral/dermal/inhalation), requiring strict exposure controls .
  • First Aid: In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced: How can researchers optimize synthetic yields for large-scale production?

Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates .
  • Catalysis: Employ palladium catalysts for efficient cross-coupling steps or enzyme-mediated reactions for stereochemical control .
  • Purification: Optimize gradient elution in flash chromatography (e.g., hexane/ethyl acetate gradients) to improve recovery (>80% yield) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Purity Validation: Ensure compound purity via HPLC and LC-MS to rule out impurities affecting bioactivity .
  • Assay Standardization: Replicate assays under controlled conditions (pH, temperature) and use reference standards (e.g., enzyme inhibitors for activity comparison) .
  • Data Normalization: Normalize results to cell viability controls (e.g., MTT assays) to account for cytotoxicity .

Advanced: What methodologies address stereochemical challenges in derivatives of this compound?

Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • X-ray Crystallography: Resolve absolute configuration of crystalline intermediates .
  • Asymmetric Synthesis: Apply organocatalysts (e.g., proline derivatives) to control stereoselectivity during key bond-forming steps .

Advanced: How to design experiments to study its mechanism of action in enzyme interactions?

Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses with target enzymes (e.g., kinases or proteases) .
  • Enzyme Assays: Measure inhibition constants (Kᵢ) via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) for target interactions .

Advanced: How to troubleshoot inconsistent spectroscopic data during characterization?

Answer:

  • Sample Purity: Re-purify the compound using preparative HPLC to remove contaminants .
  • Deuterated Solvent Effects: Confirm NMR peak shifts are not solvent-dependent (e.g., compare CDCl₃ vs. DMSO-d₆ spectra) .
  • Dynamic Effects: Variable temperature NMR can resolve conformational exchange broadening in piperidine rings .

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